Cas no 1784367-57-2 (2-(1-Acetylpyrrolidin-3-yl)propanoic acid)

2-(1-Acetylpyrrolidin-3-yl)propanoic acid is a chiral pyrrolidine derivative featuring an acetyl-protected amine and a carboxylic acid functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The acetyl group enhances stability, while the carboxylic acid moiety allows for further derivatization or conjugation. Its rigid pyrrolidine scaffold contributes to stereochemical control in synthesis, making it valuable for developing enantioselective compounds. The product is typically used in intermediate synthesis for drug discovery, particularly in the design of protease inhibitors or neuromodulators. High purity and well-defined stereochemistry are key advantages for research applications.
2-(1-Acetylpyrrolidin-3-yl)propanoic acid structure
1784367-57-2 structure
商品名:2-(1-Acetylpyrrolidin-3-yl)propanoic acid
CAS番号:1784367-57-2
MF:C9H15NO3
メガワット:185.220302820206
CID:5637837
PubChem ID:84065862

2-(1-Acetylpyrrolidin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 1784367-57-2
    • EN300-28271525
    • 2-(1-acetylpyrrolidin-3-yl)propanoic acid
    • 2-(1-Acetylpyrrolidin-3-yl)propanoic acid
    • インチ: 1S/C9H15NO3/c1-6(9(12)13)8-3-4-10(5-8)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13)
    • InChIKey: TXPLIJNLULTQQE-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)C1CN(C(C)=O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 185.10519334g/mol
  • どういたいしつりょう: 185.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 57.6Ų

2-(1-Acetylpyrrolidin-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28271525-1g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2
1g
$842.0 2023-09-09
Enamine
EN300-28271525-10.0g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28271525-0.5g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28271525-10g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2
10g
$3622.0 2023-09-09
Enamine
EN300-28271525-0.05g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28271525-5.0g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28271525-0.1g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28271525-1.0g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28271525-5g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2
5g
$2443.0 2023-09-09
Enamine
EN300-28271525-0.25g
2-(1-acetylpyrrolidin-3-yl)propanoic acid
1784367-57-2 95.0%
0.25g
$774.0 2025-03-19

2-(1-Acetylpyrrolidin-3-yl)propanoic acid 関連文献

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2-(1-Acetylpyrrolidin-3-yl)propanoic acidに関する追加情報

Professional Introduction to 2-(1-Acetylpyrrolidin-3-yl)propanoic Acid (CAS No. 1784367-57-2)

2-(1-Acetylpyrrolidin-3-yl)propanoic acid, a compound with the chemical identifier CAS No. 1784367-57-2, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its acetylated pyrrolidine core and propionic acid side chain, has garnered attention due to its structural versatility and potential applications in drug discovery and molecular medicine. The unique arrangement of functional groups within its molecular framework positions it as a valuable intermediate in the synthesis of more complex pharmacophores, making it a subject of extensive research in academic and industrial laboratories.

The< strong> acetylpyrrolidin-3-yl moiety is particularly noteworthy, as it introduces both lipophilic and polar characteristics to the molecule, which can be strategically leveraged in medicinal chemistry. This balance between hydrophobicity and hydrophilicity is crucial for optimizing pharmacokinetic properties such as solubility, permeability, and metabolic stability. Recent studies have highlighted the role of acetylated pyrrolidine derivatives in modulating biological pathways associated with inflammation, pain perception, and neurotransmitter activity. The propionic acid side chain further enhances the compound's potential by providing a site for further derivatization, enabling the creation of analogues with tailored biological activities.

In the realm of drug development, 2-(1-Acetylpyrrolidin-3-yl)propanoic acid has been explored as a precursor for novel therapeutic agents. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may serve as a scaffold for developing drugs targeting neurological disorders, cardiovascular diseases, and metabolic syndromes. The< strong> pyrrolidine scaffold is particularly well-represented in the pharmacopoeia, with compounds like gabapentin and pregabalin demonstrating its efficacy in managing neuropathic pain. The introduction of an acetyl group at the 1-position and a propionic acid moiety at the 3-position adds new dimensions to this scaffold, potentially unlocking novel pharmacological interactions.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds like 2-(1-Acetylpyrrolidin-3-yl)propanoic acid to identify hits with high binding affinity to specific biological targets. Molecular docking studies have revealed that this compound can interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary simulations suggest that it may inhibit certain cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Such interactions could make it a candidate for developing anti-inflammatory agents with improved selectivity and reduced side effects compared to existing therapies.

The synthesis of 2-(1-Acetylpyrrolidin-3-yl)propanoic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include the formation of the pyrrolidine ring followed by acetylation and subsequent carboxylation to introduce the propionic acid side chain. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste generation and energy consumption. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing, ensuring that compounds like this one can be produced with minimal environmental impact.

The biological evaluation of 2-(1-Acetylpyrrolidin-3-yl)propanoic acid has revealed promising activities in preclinical models. In vitro assays have demonstrated its potential as an inhibitor of certain kinases implicated in cancer progression, as well as its ability to modulate neurotransmitter release in neuronal cell lines. These findings have spurred interest among researchers looking for novel leads to develop treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier is another encouraging attribute, as it would allow for direct action within the central nervous system.

The< strong> propionic acid moiety also contributes to the compound's versatility by providing a handle for further chemical modifications. For example, esterification or amide formation could yield derivatives with enhanced solubility or targeted tissue distribution. Additionally, functionalization at this position could introduce chiral centers, enabling the development of enantiomerically pure drugs that exhibit superior pharmacological profiles. Such modifications are often critical in achieving clinical success, as they can significantly influence a drug's efficacy and safety profile.

In conclusion, 2-(1-Acetylpyrrolidin-3-yl)propanoic acid (CAS No. 1784367-57-2) stands out as a structurally intriguing compound with broad applications in pharmaceutical research and development. Its unique combination of functional groups makes it a valuable building block for synthesizing novel therapeutics targeting various diseases. The growing body of research on this compound underscores its potential as a lead molecule or intermediate in drug discovery programs aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, compounds like this one are poised to play a pivotal role in shaping the future of medicine.

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